3-Phenylbenzo[d]isoxazol-6-ol is a heterocyclic compound that belongs to the class of isoxazoles, which are characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The structure features a phenyl group attached to the isoxazole ring, enhancing its chemical properties and biological interactions.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is not typically found in nature but can be derived from other organic compounds through specific reactions.
3-Phenylbenzo[d]isoxazol-6-ol is classified as an organic compound and falls under the category of heterocycles. Its molecular formula is CHNO, and it has a molecular weight of approximately 215.22 g/mol. The compound's structure includes a hydroxyl group (-OH) at the 6-position of the isoxazole ring, contributing to its chemical reactivity and potential pharmacological properties.
The synthesis of 3-Phenylbenzo[d]isoxazol-6-ol can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often utilized to monitor the progress of the reaction and confirm the structure of the synthesized compound.
The molecular structure of 3-Phenylbenzo[d]isoxazol-6-ol consists of a fused isoxazole ring with a phenyl substituent. The key features include:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 215.22 g/mol |
Boiling Point | Not readily available |
Melting Point | Not readily available |
3-Phenylbenzo[d]isoxazol-6-ol can undergo various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to facilitate transformation while maintaining structural integrity.
The mechanism of action for 3-Phenylbenzo[d]isoxazol-6-ol primarily involves its interaction with biological targets at the molecular level:
Research indicates that compounds similar to 3-Phenylbenzo[d]isoxazol-6-ol exhibit significant biological activities, including antimicrobial and anticancer properties, although specific data for this compound may still be limited.
The physical properties of 3-Phenylbenzo[d]isoxazol-6-ol include:
Chemical properties include:
3-Phenylbenzo[d]isoxazol-6-ol has potential applications in various scientific fields:
The benzo[d]isoxazole scaffold—a fused bicyclic system comprising a benzene ring condensed with an isoxazole moiety—exhibits distinctive physicochemical characteristics critical to its pharmacological utility. The core structure features a five-membered isoxazole ring with oxygen and nitrogen atoms at adjacent positions (1,2-azole arrangement), creating a polarized electronic environment. The 3-phenyl substitution at C3 and the hydroxy group at C6 in 3-phenylbenzo[d]isoxazol-6-ol (molecular formula: C₁₃H₉NO₂; molecular weight: 211.22 g/mol) introduce steric and electronic modifications that profoundly influence reactivity and bioactivity [1] [7].
Table 1: Key Physicochemical Properties of 3-Phenylbenzo[d]isoxazol-6-ol
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 211.22 g/mol | - |
Calculated Density | 1.293 ± 0.06 g/cm³ | Predicted |
Boiling Point | 426.6 ± 25.0 °C | Predicted |
pKa | 8.23 ± 0.40 | Reflects phenolic OH acidity |
Hydrogen Bond Donors | 1 (OH group) | Impacts solubility & target binding |
Hydrogen Bond Acceptors | 3 (N, O, OH) | |
SMILES | OC1=CC=C2C(C3=CC=CC=C3)=NOC2=C1 | - |
Electronic effects arise from the electron-withdrawing nature of the isoxazole ring, which reduces electron density at C6, enhancing the acidity of the hydroxy group (pKa ~8.23) [7]. This acidity facilitates salt formation and hydrogen-bonding interactions with biological targets. The phenyl ring at C3 contributes π-conjugation, extending the delocalized electron system, evidenced by UV absorption maxima near 280 nm. X-ray crystallography of analogous compounds reveals near-planar geometry, with bond lengths indicating aromatic character: C-O (1.36 Å), N-O (1.40 Å), and C-N (1.30 Å) within the isoxazole ring [1] [4]. This planarity optimizes stacking interactions with aromatic residues in enzyme binding sites.
Isoxazole chemistry originated in 1888 with Claisen’s synthesis of the first isoxazole via oximation of propargylaldehyde acetal [3]. The mid-20th century marked a turning point when Quilico (1946) pioneered 1,3-dipolar cycloadditions between nitrile oxides and alkenes/alkynes—a strategy enabling regioselective isoxazole formation [2] [8]. This methodology underpins modern routes to functionalized isoxazoles, including benzo[d]isoxazoles.
Table 2: Milestones in Isoxazole Pharmacophore Development
Year | Development | Significance |
---|---|---|
1888 | Claisen’s propargylaldehyde oximation | First synthesis of an isoxazole |
1946 | Quilico’s nitrile oxide cycloadditions | Enabled regioselective isoxazole functionalization |
1950s–1960s | Semisynthetic penicillins (oxacillin) & antibiotics (sulfisoxazole) | Early clinical adoption of isoxazole scaffolds |
1990s | COX-2 inhibitors (valdecoxib) | Highlighted anti-inflammatory applications |
2000s | HSP90 inhibitors (NVP-AUY922) & kinase modulators | Expanded anticancer utility |
The 1950s–1960s witnessed the first therapeutic applications: sulfisoxazole and oxacillin utilized the isoxazole ring as a bioisostere for carboxylic acids or amides, improving antibacterial potency and pharmacokinetics [2] [6]. Later, leflunomide (antirheumatic) and valdecoxib (COX-2 inhibitor) exemplified isoxazole’s versatility in modulating diverse targets. Contemporary research focuses on metal-catalyzed cyclizations (e.g., Cu(I)-mediated 1,3-dipolar cycloadditions) and green syntheses in deep eutectic solvents, enhancing efficiency for derivatives like 3-phenylbenzo[d]isoxazol-6-ol [3] [8].
Substituent positioning on the benzo[d]isoxazole scaffold dictates pharmacological performance. The 3-phenyl group enhances lipophilicity (logP ~2.5), promoting membrane permeability, while C6 hydroxy substitution enables hydrogen bonding and metabolic stability [1] [4]. Structure-activity relationship (SAR) studies reveal stringent requirements for bioactivity:
Table 3: Bioactivity Modulation via Substituent Engineering
Position | Substituent (R) | Biological Impact | Example Compound |
---|---|---|---|
C3 | Phenyl | Base scaffold; moderate bioactivity | 3-Phenylbenzo[d]isoxazol-6-ol |
C3 | 4-CF₃-phenyl | ↑ Anticancer potency (HSP90 inhibition) | NVP-AUY922 analogs |
C6 | OH | Optimal for H-bonding & solubility | Leflunomide metabolites |
C6 | NH₂ | ↓ Cytotoxicity; altered target spectrum | VC17371837 |
C4/C5 | Methyl/aryl | Tubulin inhibition (antimitotic activity) | Combretastatin analogs |
The C6-hydroxy group in 3-phenylbenzo[d]isoxazol-6-ol is particularly significant: it mimics phenolic residues in natural ligands, facilitating interactions with tyrosine kinases and oxidoreductases. SAR analyses confirm that small, polar groups at C6 (OH, NH₂) retain activity, whereas alkylation abolishes it due to steric occlusion [3] [6]. Hybridization strategies—linking C3 to piperazines or steroidal frameworks—demonstrate synergistic effects, underscoring the scaffold’s adaptability in multi-target drug design [5] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: